molecular formula C10H10N2O3 B3118597 5-Methoxy-3-phenylimidazolidine-2,4-dione CAS No. 24039-17-6

5-Methoxy-3-phenylimidazolidine-2,4-dione

Cat. No. B3118597
CAS RN: 24039-17-6
M. Wt: 206.2 g/mol
InChI Key: SWWKWILTZLPKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazolidine-2,4-diones are a class of compounds that contain a five-membered ring with two nitrogen atoms and two carbonyl groups .


Synthesis Analysis

Imidazolidine-2,4-diones can be synthesized through various methods. One such method involves the Knoevenagel condensation . Another approach involves using morpholine as a catalyst .


Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-diones consists of a five-membered ring with two nitrogen atoms and two carbonyl groups .


Chemical Reactions Analysis

Imidazolidine-2,4-diones are known to exhibit remarkable reactivity toward a wide array of unsaturated hydrocarbons .

Scientific Research Applications

Rhodanine-Based Compounds in Drug Discovery

5-Methoxy-3-phenylimidazolidine-2,4-dione, a derivative of rhodanine-based compounds, has been a subject of interest in drug discovery due to its association with various biological activities. Despite their reputation as pan assay interference compounds (PAINS) and frequent hitters in screening campaigns, rhodanine-based compounds have been explored for their potential in non-specific target modulation and enzyme inhibition. Their aggregation behavior and photometric interference in biological assays, however, urge a critical evaluation of their biological activity data (Tomašič & Peterlin Mašič, 2012).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin, also known as imidazolidine-2,4-dione, is recognized for its preferred scaffold in medicinal chemistry, with applications extending to therapeutic and agrochemical uses. Derivatives like phenytoin and enzalutamide underscore the hydantoin scaffold's importance in drug discovery. Hydantoin derivatives exhibit diverse biological and pharmacological activities, making them significant in the synthesis of non-natural amino acids and their conjugates with potential medical applications (Shaikh et al., 2023).

Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinediones (TZDs), with the 2,4-thiazolidinedione scaffold, have been investigated for their role as PTP 1B inhibitors, targeting insulin resistance associated with type 2 diabetes mellitus (T2DM). Structural modifications of the TZD scaffold have led to the development of molecules with potential PTP 1B inhibitory activity, highlighting the versatility of this scaffold in medicinal chemistry (Verma et al., 2019).

Thiazolidinediones in Metabolism and Cancer Research

Beyond their metabolic effects in treating conditions like T2DM, thiazolidinediones (TZDs) have also demonstrated anti-cancer properties. Their ability to act as selective inhibitors of insulin-like growth factor-1 (IGF-1) receptor signaling, a pathway often dysregulated in cancers, positions TZDs as compounds of interest in both metabolic syndrome and cancer research. This highlights the dual therapeutic potential of TZDs and the importance of structural features such as the thiazolidine-2,4-dione ring in their pharmacological profile (Mughal et al., 2015).

properties

IUPAC Name

5-methoxy-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-8-9(13)12(10(14)11-8)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWKWILTZLPKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-phenylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-3-phenylimidazolidine-2,4-dione
Reactant of Route 2
5-Methoxy-3-phenylimidazolidine-2,4-dione
Reactant of Route 3
5-Methoxy-3-phenylimidazolidine-2,4-dione
Reactant of Route 4
5-Methoxy-3-phenylimidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-Methoxy-3-phenylimidazolidine-2,4-dione
Reactant of Route 6
5-Methoxy-3-phenylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.